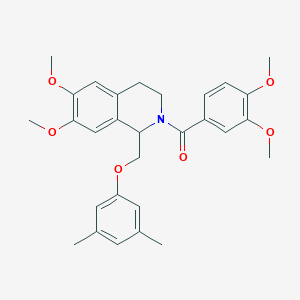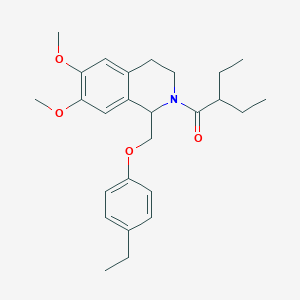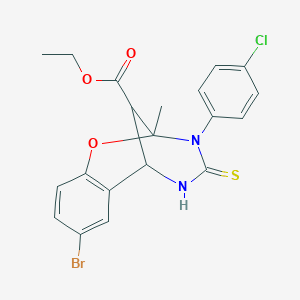![molecular formula C23H22N2O4S B11216741 2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B11216741.png)
2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of benzothiadiazine derivatives .
- The molecular formula is C16H16N2O2S , and its structure consists of a benzothiadiazine ring with substituents.
- Benzothiadiazines are interesting due to their diverse biological activities and potential applications.
Preparation Methods
- Synthetic Routes : One common synthetic route involves the reduction of a Schiff base precursor. For example, the compound can be synthesized via the reduction of a Schiff base formed between 4-methoxybenzaldehyde and 4-methylbenzylamine .
- Reaction Conditions : Sodium borohydride (NaBH4) is often used as the reducing agent.
- Industrial Production : While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
- Reduction : As mentioned earlier, NaBH4 is commonly employed.
- Substitution : Reactions with nucleophiles (e.g., amines) can lead to substitution products.
- Major Products : These reactions can yield various derivatives, such as substituted benzothiadiazines or related compounds.
Scientific Research Applications
- Chemistry : Benzothiadiazines serve as building blocks for more complex molecules, including pharmaceuticals and agrochemicals.
- Biology : Researchers explore their potential as enzyme inhibitors, ligands, or bioactive compounds.
- Medicine : While not directly used as drugs, derivatives may exhibit interesting pharmacological properties.
- Industry : Benzothiadiazines find applications in materials science, dyes, and polymers.
Mechanism of Action
- The exact mechanism of action for this specific compound would require further research. its effects could involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Similar Compounds :
- Uniqueness : The compound you’ve mentioned stands out due to its complex structure and potential applications.
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C23H22N2O4S/c1-17-7-9-18(10-8-17)15-24-21-5-3-4-6-22(21)30(27,28)25(23(24)26)16-19-11-13-20(29-2)14-12-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
APNLNHKIOFZZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216659.png)


![3-Hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216678.png)
![N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216685.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B11216699.png)
![2-(4-Bromophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11216719.png)
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11216721.png)
![7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11216733.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11216751.png)
![Ethyl (2-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11216755.png)
![2H-1-Benzopyran-2-one, 3-[2-(4-chlorophenyl)-4-thiazolyl]-](/img/structure/B11216761.png)
